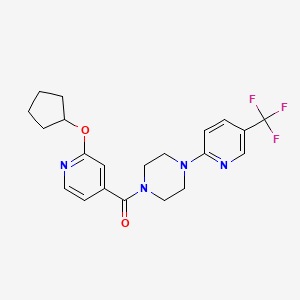
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopentyloxy group attached to a pyridin-4-yl group, and a piperazin-1-yl group attached to a 5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl group is a key structural motif in this compound .Physical and Chemical Properties Analysis
The compound is a white solid/crystal. Its molecular weight is 420.436. It is soluble in most organic solvents, such as diethyl ether, dichloromethane, ethyl acetate, hexanes, acetone, and dimethylformamide .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research has been conducted on the metabolism, excretion, and pharmacokinetics of related compounds, highlighting their absorption, metabolic pathways, and elimination processes. For example, studies on dipeptidyl peptidase IV inhibitors, which share similar piperazine and pyridine components, demonstrate rapid absorption and primary elimination via urine and feces in various species. These studies provide insights into the metabolic stability and potential therapeutic applications of similar compounds (Sharma et al., 2012).
Antimicrobial Activity
Compounds featuring pyridine and piperazine groups have been evaluated for their antimicrobial properties. Synthesis and testing of new pyridine derivatives have shown variable and modest activity against bacteria and fungi, suggesting potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Drug Development
Significant efforts have been directed towards synthesizing and evaluating the biological activities of compounds with pyridine and piperazine scaffolds for potential therapeutic applications. For instance, the synthesis of 4-substituted proline amides as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes showcases the chemical versatility and pharmacological potential of these compounds (Ammirati et al., 2009).
Molecular Interactions and Receptor Antagonism
Studies on the molecular interactions and antagonist properties of compounds containing piperidine and pyridine moieties offer valuable insights into their mechanism of action at the molecular level. This knowledge can inform the design of novel therapeutic agents targeting specific receptors (Shim et al., 2002).
Structural and Chemical Properties
Research into the crystal structure, thermal, and optical properties of related compounds helps in understanding their stability, reactivity, and potential applications in various fields, including materials science and drug formulation (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-6-18(26-14-16)27-9-11-28(12-10-27)20(29)15-7-8-25-19(13-15)30-17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXXJLRPMNQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)
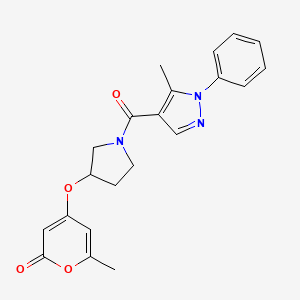
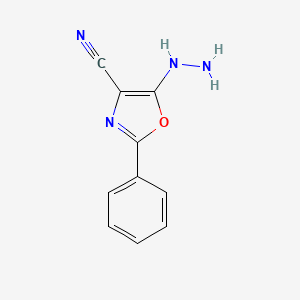
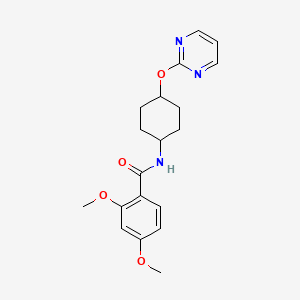
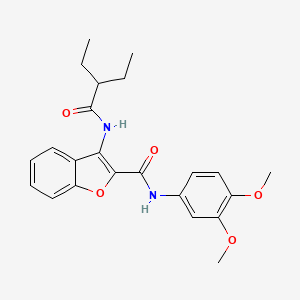
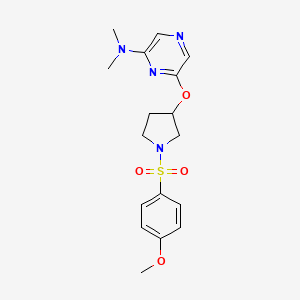
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)
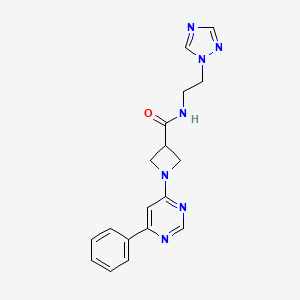
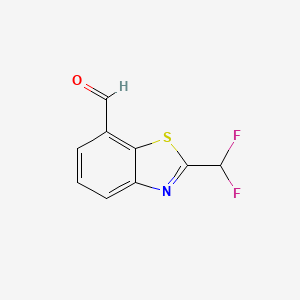

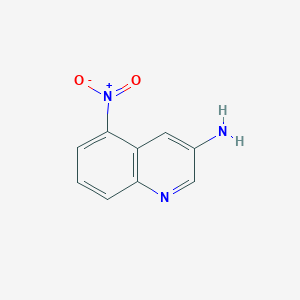
![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)
